molecular formula C18H17NO4S2 B2430452 Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate CAS No. 439108-83-5

Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate

Cat. No. B2430452
CAS RN: 439108-83-5
M. Wt: 375.46
InChI Key: NBVHVLNUCHIMOO-UHFFFAOYSA-N
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Description

Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate, also known as MNTS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the class of sulfonamides, which are widely used in medicinal chemistry and drug discovery. MNTS has been found to exhibit a range of interesting properties, and its synthesis and mechanism of action have been extensively studied. In

Scientific Research Applications

Enantioselective Synthesis

Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate plays a significant role in the enantioselective synthesis of amino acid derivatives. Boaz et al. (2005) demonstrated its use in the asymmetric hydrogenation of methyl 2-acetamido-3-(2-naphthyl)propenoate, achieving high enantiomeric purity. This method is pivotal for producing single enantiomers of 2-naphthylalanine derivatives, valuable in various pharmaceutical applications (Boaz et al., 2005).

Fluorescence Derivatization

The compound is utilized in fluorescence derivatization of amino acids. Frade et al. (2007) explored its conjugation to amino acids, leading to derivatives with strong fluorescence properties. These derivatives, when combined with specific reagents, exhibited strong fluorescence, useful in biological assays (Frade et al., 2007).

Synthetic Routes Exploration

Investigations by Tye and Skinner (2002) into synthetic routes for 3-(phenylsulfonimidoyl)propanoate derivatives, closely related to the target compound, revealed insights into the imination of sulfoxide compounds. These derivatives exhibit interesting conformational properties, suggesting their potential in structural and pharmaceutical research (Tye & Skinner, 2002).

Synthesis of Alkylphenanthrenes

Krasodomski et al. (2003) utilized derivatives of the compound in the synthesis of alkylphenanthrenes. This synthesis method, involving naphthylalkylidenemalonodinitriles, is crucial for the production of various methylphenanthrenes, compounds with potential applications in material science and pharmacology (Krasodomski et al., 2003).

Mannich-Type Reaction for Amino Acid Derivatives

Kantam et al. (2010) described the use of the compound in the Mannich-type reaction for synthesizing alpha-sulfanyl-beta-amino acid derivatives. These derivatives are significant in the development of pharmaceuticals with potent biological activity (Kantam et al., 2010).

Crystal Structure Analysis

Research by Liu et al. (2009) on the crystal structure of derivatives of the compound provided valuable insights. They synthesized 5-Methyl-1-(1-naphthyl)-1,2,3-triazol-4-carboxyl acid and analyzed its molecular packing, which is crucial for understanding the compound's chemical behavior and potential applications (Liu et al., 2009).

properties

IUPAC Name

methyl 3-naphthalen-1-yl-3-(thiophen-2-ylsulfonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S2/c1-23-17(20)12-16(19-25(21,22)18-10-5-11-24-18)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,16,19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVHVLNUCHIMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC2=CC=CC=C21)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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